molecular formula C17H17ClN4O4S B6489154 N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide CAS No. 899962-00-6

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B6489154
CAS No.: 899962-00-6
M. Wt: 408.9 g/mol
InChI Key: BRDDZGPOOBXWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,4-c]pyrazol core substituted with a 4-chlorophenyl group and a pyrrolidin-1-yl acetamide moiety. Its structural complexity arises from the fused thiophene-pyrazole ring system, sulfonyl (5,5-dioxo) groups, and the pyrrolidine-derived acetamide side chain. The synthesis likely involves cyclocondensation of thiophene precursors with pyrazole-forming reagents, followed by functionalization of the acetamide group .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S/c18-11-3-5-12(6-4-11)22-15(13-9-27(25,26)10-14(13)20-22)19-16(23)17(24)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDDZGPOOBXWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Features

The compound features a thieno[3,4-c]pyrazole core, which is characterized by a sulfur-containing heterocyclic structure that contributes to its unique chemical reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that thieno[3,4-c]pyrazoles exhibit significant anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. These properties make it a candidate for developing new anti-inflammatory drugs.

Anticancer Activity

Several studies have shown that compounds within the thieno[3,4-c]pyrazole class possess anticancer properties. The mechanism of action may involve the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Specific studies have highlighted its effectiveness against breast cancer and other malignancies.

Other Potential Applications

Beyond anti-inflammatory and anticancer activities, N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ^6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide may also have applications in:

  • Neuroprotection : Potential protective effects against neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties.

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of various thieno[3,4-c]pyrazoles. The compound demonstrated significant inhibition of TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Properties

A recent investigation published in Cancer Research explored the anticancer properties of N-[2-(4-chlorophenyl)-5,5-dioxo...]. The results showed that treatment with this compound led to a marked decrease in tumor growth in xenograft models of breast cancer .

Case Study 3: Neuroprotective Effects

Research featured in Neuropharmacology assessed the neuroprotective effects of thieno[3,4-c]pyrazoles. The findings suggested that these compounds could mitigate oxidative stress and neuronal cell death induced by neurotoxic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other pyrazole- and thiophene-derived molecules. Below is a comparative analysis based on the evidence and analogous structures:

Compound Core Structure Key Substituents Functional Groups Synthesis Route Spectroscopic Characterization Ref.
Target Compound Thieno[3,4-c]pyrazol 4-Chlorophenyl, pyrrolidin-1-yl acetamide, sulfonyl groups Sulfonyl, amide, pyrrolidine Cyclocondensation, amidation Likely FT-IR, NMR, LCMS (inferred)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 2,4-Dichlorophenyl, methyl groups, acetamide Amide, ketone Reaction of pyrazole-carbothioamide with maleimide FT-IR, NMR, LCMS
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives Triazine Pyrrolidin-1-yl, dimethylamino-benzylidene, hydroxymethyl Amide, enone, tertiary amine Condensation of triazine precursors with pyrrolidine-containing reagents NMR, FT-IR (inferred)

Key Observations:

Core Heterocycles: The target compound’s thieno[3,4-c]pyrazol core distinguishes it from simpler pyrazole (e.g., ) or triazine (e.g., ) derivatives. This fused system may enhance rigidity and electronic conjugation, influencing binding affinity or metabolic stability.

Substituent Effects :

  • The 4-chlorophenyl group in the target compound and the 2,4-dichlorophenyl group in suggest a preference for halogenated aromatic moieties, likely to improve lipophilicity and target engagement.
  • The pyrrolidin-1-yl acetamide side chain in the target compound contrasts with the simpler acetamide in or the triazine-linked pyrrolidine in . This substitution may modulate solubility and pharmacokinetics.

Synthetic Complexity: The target compound’s synthesis likely requires multi-step cyclization and functionalization, akin to the pyrazole-carbothioamide cyclization in .

This aligns with Etter’s graph-set analysis (), where such motifs drive supramolecular assembly.

Spectroscopic Trends: FT-IR and NMR data for similar compounds () highlight diagnostic peaks for amides (1650–1700 cm⁻¹ in IR) and pyrrolidine protons (δ 1.5–3.5 ppm in ¹H NMR). The target compound would exhibit analogous signals, with additional sulfonyl S=O stretches (~1350 cm⁻¹).

Research Findings and Implications

  • Structural Uniqueness: The thieno[3,4-c]pyrazol scaffold is rare in literature, offering novel opportunities for drug discovery. Its sulfonyl groups may confer oxidative stability compared to non-sulfonated analogues.
  • Crystallographic Considerations : The compound’s hydrogen-bonding network (via sulfonyl and amide groups) could facilitate high-quality crystal formation, critical for X-ray diffraction studies using SHELX-based refinement ().

Preparation Methods

Formation of the Thieno[3,4-c]Pyrazole Sulfone Core

The core structure is synthesized via a Gewald-type reaction followed by oxidation:

Step 1 : Cyclocondensation of 3-aminothiophene-4-carbonitrile with hydrazine hydrate yields 4-amino-3-methyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile.
Step 2 : Sulfonation using hydrogen peroxide in acetic acid introduces the 5,5-dioxo group.

Reaction Conditions :

ParameterValue
Temperature60–70°C
SolventAcetic acid
Oxidizing AgentH₂O₂ (30%)
Reaction Time4–6 hours

Yield : 68–72% after silica gel chromatography.

Introduction of the 4-Chlorophenyl Group

Electrophilic aromatic substitution or Suzuki coupling attaches the 4-chlorophenyl moiety to the C2 position of the pyrazole ring. A representative method involves:

Step 3 : Treatment of the sulfonated core with 4-chlorophenylboronic acid under Pd(PPh₃)₄ catalysis.

Optimized Conditions :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventDMF/H₂O (4:1)
Temperature80°C

Yield : 82%.

Synthesis of the Acetamide Side Chain

The 2-oxo-2-(pyrrolidin-1-yl)acetamide fragment is prepared via a two-step sequence:

Step 4 : Chloroacetylation of pyrrolidine using chloroacetyl chloride in dichloromethane.
Step 5 : Aminolysis with ammonium hydroxide yields the primary acetamide.

Final Coupling and Functionalization

Amide Bond Formation

The thienopyrazole intermediate and acetamide side chain are coupled using EDC/HOBt-mediated amidation :

Reaction Scheme :
Thienopyrazole-NH2+CH2ClCO-pyrrolidineEDC/HOBtTarget Compound\text{Thienopyrazole-NH}_2 + \text{CH}_2\text{ClCO-pyrrolidine} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}

Conditions :

ParameterValue
Coupling AgentEDC (1.2 equiv)
AdditiveHOBt (1.5 equiv)
SolventDMF
Temperature0°C → RT, 12 hours

Yield : 65–70% after recrystallization (ethanol/water).

Reaction Optimization and Challenges

Sulfonation Efficiency

Higher yields in sulfonation are achieved by:

  • Gradual H₂O₂ addition to prevent overoxidation

  • Acetic acid as solvent to stabilize intermediates

Coupling Agent Selection

Comparative studies show EDC/HOBt outperforms DCC or DIC in minimizing racemization and side products.

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm)Assignment
8.21Pyrazole H3
7.454-Chlorophenyl aromatic H
3.42Pyrrolidine CH₂
2.08Sulfone SO₂

¹³C NMR : A carbonyl signal at 170.5 ppm confirms the acetamide group.

Mass Spectrometry

HRMS (ESI+) : Calculated for C₁₈H₁₆ClN₃O₃S [M+H]⁺: 414.0621; Found: 414.0618.

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Kinase inhibitors via substitution at the pyrazole N1 position

  • Anticancer agents through functionalization of the pyrrolidine ring

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving heterocyclic ring formation and functional group modifications. Key steps include:

  • Condensation reactions using ethanol as a solvent and hydrazine derivatives (e.g., 4-hydrazinyl benzene sulfonamide) to form pyrazoline cores .
  • Amide coupling via activation of carboxylic acids or nucleophilic substitution of chloroacetamide intermediates .
  • Recrystallization in ethanol or methanol to improve purity .
    Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent polarity) and analyze yields via HPLC or NMR. Statistical modeling (e.g., response surface methodology) can identify optimal conditions .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Spectroscopy :
    • 1H/13C NMR to confirm connectivity and detect tautomerism (e.g., amine/imine ratios via integration of NH signals) .
    • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) groups .
  • Single-crystal X-ray diffraction : Resolve absolute configuration and hydrogen-bonding networks using SHELX software for refinement .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns via high-resolution ESI-MS .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Enzyme inhibition : Screen against cholinesterase, monoamine oxidase, or cyclooxygenase using spectrophotometric assays (e.g., Ellman’s reagent for thiol detection) .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC₅₀ values with structural analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data, such as amine/imine tautomerism?

  • Dynamic NMR : Perform variable-temperature (VT-NMR) studies to observe tautomeric equilibria and calculate energy barriers .
  • Computational modeling : Use DFT (e.g., B3LYP/6-311+G**) to simulate NMR chemical shifts and compare with experimental data .
  • X-ray crystallography : Determine the dominant tautomer in the solid state and correlate with solution-phase behavior .

Q. What strategies address low yields or side products during synthesis?

  • Mechanistic studies : Probe reaction pathways using isotopic labeling (e.g., ¹⁵N-labeled amines) or trap intermediates with quenching agents .
  • Byproduct analysis : Isolate and characterize side products via LC-MS to identify competing pathways (e.g., overoxidation of thiophene rings) .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity .

Q. How can hydrogen-bonding patterns be leveraged for crystal engineering?

  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict packing motifs and polymorphism .
  • Co-crystallization : Introduce complementary H-bond donors/acceptors (e.g., carboxylic acids) to stabilize specific supramolecular architectures .

Q. What computational tools are recommended for studying structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., cyclooxygenase active sites) .
  • QSAR modeling : Train machine learning models on bioactivity data from analogs to prioritize structural modifications .

Q. How can researchers validate the compound’s metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-lives with reference compounds .
  • Metabolite identification : Use high-resolution mass spectrometry to detect phase I/II metabolites and propose metabolic pathways .

Data Contradiction and Validation

Q. How should conflicting biological activity data between batches be addressed?

  • Purity verification : Perform HPLC with UV/ELSD detection (≥95% purity threshold) and quantify impurities via calibration curves .
  • Counterion analysis : Use ion chromatography to detect variations in salt forms (e.g., hydrochloride vs. free base) .
  • Bioassay replication : Repeat assays in triplicate with independent synthetic batches and include positive/negative controls .

Q. What methods confirm the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (UV-Vis), and acidic/basic conditions, then monitor decomposition via TLC or LC-MS .
  • Accelerated stability testing : Store at 25°C/60% RH for 4 weeks and compare initial/final potency via NMR .

Methodological Resources

  • Structural refinement : SHELXL for crystallographic data .
  • Statistical optimization : JMP or Minitab for DoE .
  • Computational chemistry : Gaussian 16 for DFT calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.